Cas no 444588-65-2 (2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide)
![2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/444588-65-2x500.png)
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide
- AKOS001062969
- 3-[2-(benzyloxy)phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Z56848628
- 444588-65-2
- EN300-26595673
- 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide
-
- インチ: 1S/C23H17N3O5/c24-14-18(23(28)25-20-11-10-19(26(29)30)13-21(20)27)12-17-8-4-5-9-22(17)31-15-16-6-2-1-3-7-16/h1-13,27H,15H2,(H,25,28)
- InChIKey: VZEAZILNCWURDI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C([N+]([O-])=O)C=C1O)(=O)C(C#N)=CC1=CC=CC=C1OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 415.11682065g/mol
- どういたいしつりょう: 415.11682065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 704
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 密度みつど: 1.403±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 681.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 7.92±0.19(Predicted)
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595673-0.05g |
3-[2-(benzyloxy)phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
444588-65-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamideに関する追加情報
Compound CAS No 444588-65-2: 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide
The compound with CAS No 444588-65-2, known as 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-[2-(phenylmethoxy)phenyl]-2-propenamide, is a complex organic molecule with a diverse range of functional groups. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure incorporates a cyano group, a hydroxy group, a nitro group, and aromatic rings, making it a versatile platform for further chemical modifications.
Recent studies have highlighted the importance of aromatic systems in determining the electronic properties of such compounds. The presence of multiple aromatic rings in this molecule contributes to its stability and reactivity. Researchers have explored the potential of this compound as a precursor for synthesizing advanced materials, such as conductive polymers and nanomaterials. Its ability to undergo various chemical transformations, including nucleophilic substitutions and condensation reactions, makes it an attractive candidate for synthetic chemistry.
The synthesis of CAS No 444588-65-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the cyano group through nitrile chemistry and the introduction of the nitro group via nitration reactions. The molecule's stereochemistry has been optimized to enhance its bioavailability, making it a promising candidate for drug delivery systems.
In terms of applications, this compound has shown potential in the development of antimicrobial agents and anticancer drugs. Recent research has demonstrated its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting its role in combating antibiotic resistance. Additionally, its interaction with DNA has been studied, revealing potential mechanisms for anticancer activity.
The environmental impact of this compound is another area of active research. Scientists are investigating its biodegradability and toxicity profiles to ensure sustainable use. Preliminary studies indicate that the compound exhibits low toxicity towards non-target organisms, which is crucial for its application in agricultural and pharmaceutical industries.
In conclusion, the compound with CAS No 444588-65-2 represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for addressing challenges in medicine, agriculture, and materials science. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in shaping future innovations.
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